molecular formula C13H19N3O B7773482 N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

Cat. No. B7773482
M. Wt: 233.31 g/mol
InChI Key: LZZJIZZHAWBPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Compositions and Therapeutics : A study mentioned a salt derivative of a similar compound used in pharmaceutical compositions and therapeutics. This implies potential medicinal or therapeutic applications for the compound or its derivatives (ジュリアン・ジョヴァンニーニ et al., 2005).

  • Enzyme Inhibition : Derivatives of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide were synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. This suggests potential applications in treating diseases related to these enzymes, such as Alzheimer's or inflammatory conditions (H. Khalid et al., 2014).

  • Anxiolytic Activity : Certain piperidine acetamide derivatives have been identified with potential anxiolytic effects, which could contribute to the development of new treatments for anxiety disorders (C. P. Kordik et al., 2006).

  • Histamine H3 Receptor Inverse Agonist : A derivative of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide was identified as a potent and selective inverse agonist at the histamine H3 receptor with potential therapeutic utility in treating human sleep disorders (R. Nirogi et al., 2019).

  • DNA/Protein Binding Studies : Some synthesized derivatives were studied for their interactions with DNA and proteins, indicating their potential applications in understanding or treating conditions related to these biological molecules (N. Raj et al., 2020).

  • Antimicrobial Activities : Some derivatives showed promising antimicrobial activities against various bacteria and Candida species, suggesting potential applications in developing new antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).

properties

IUPAC Name

N-(3-aminophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZJIZZHAWBPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Lombardo, IS Martínez, S Haider, V Gabelica… - academia.edu
Materials and methods All the oligonucleotides were purchased from Eurogentec (Belgium) and used without any further purification. The sequences analysed were: duplex (…
Number of citations: 3 www.academia.edu

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